molecular formula C12H26 B14643323 2,3,3,4,4,5-Hexamethylhexane CAS No. 52670-36-7

2,3,3,4,4,5-Hexamethylhexane

Cat. No.: B14643323
CAS No.: 52670-36-7
M. Wt: 170.33 g/mol
InChI Key: GRVNDHRZJGSRDC-UHFFFAOYSA-N
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Description

2,3,3,4,4,5-Hexamethylhexane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by its six methyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups under controlled conditions. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the hexane backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,5-Hexamethylhexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alkanes or other reduced forms.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,3,3,4,4,5-Hexamethylhexane has several applications in scientific research:

    Chemistry: It is used as a reference compound in studies of branched alkanes and their properties.

    Biology: Its derivatives may be explored for potential biological activity.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used as a solvent or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,4,4,5-Hexamethylhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by specific reagents. The pathways involved depend on the type of reaction, such as oxidation, reduction, or substitution.

Comparison with Similar Compounds

2,3,3,4,4,5-Hexamethylhexane can be compared with other similar branched alkanes, such as:

  • 2,2,3,4,5,5-Hexamethylhexane
  • 2,2,3,3,4,5-Hexamethylhexane

These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

52670-36-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3,4,4,5-hexamethylhexane

InChI

InChI=1S/C12H26/c1-9(2)11(5,6)12(7,8)10(3)4/h9-10H,1-8H3

InChI Key

GRVNDHRZJGSRDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(C)(C)C(C)C

Origin of Product

United States

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